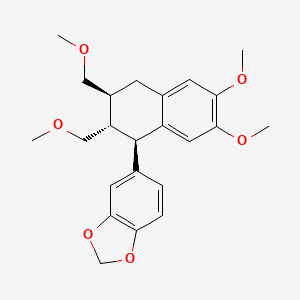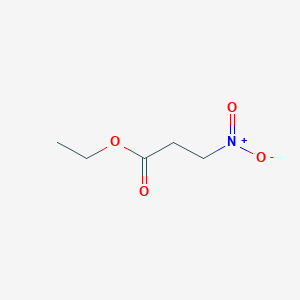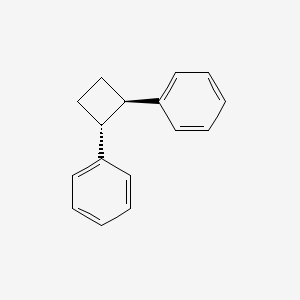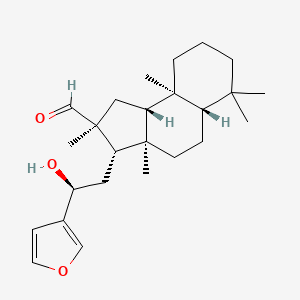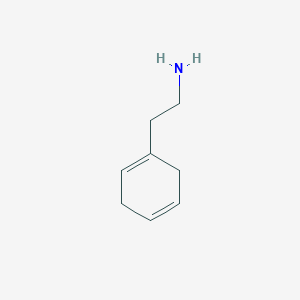![molecular formula C10H10Cr-6 B1247459 [Cr(eta(5)-C5H5)2]](/img/structure/B1247459.png)
[Cr(eta(5)-C5H5)2]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromocene is an organochromium compound and a bis(eta(5)-cyclopentadienyl)metal(II).
Scientific Research Applications
Synthesis and Electronic Structure
- The complex [Cr(eta(5)-C5H5)(eta(7)-C7H7)] has been synthesized, offering insights into the electronic structure of heteroleptic sandwich complexes. This synthesis involves CrCl3 treatment with NaCp and Mg in the presence of cycloheptatriene. The study also explores the electronic influence of B-N pi-systems and molecular distortion in boron-containing species (Braunschweig et al., 2007).
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
- QTAIM analysis has been applied to (eta(6)-C6H6)Cr(CO)3 and similar pi-hydrocarbyl complexes. This approach offers a detailed understanding of metal-ring covalency and the chemical bonding in metal-pi-hydrocarbyl interactions (Farrugia et al., 2009).
Molecular Electronics Applications
- The di-mixed-valence complex [(eta(5)-C5H5)Fe(eta(5)-C5H4)]4(eta(4)-C4)Co(eta(5)-C5H5)]2+ has been evaluated as a molecular four-dot cell for the quantum cellular automata paradigm, highlighting its potential in molecular electronics (Jiao et al., 2005).
Analysis of Metal-Metal Multiple Bonds
- Studies focusing on metal-metal multiple bonds in dichromium compounds have utilized complexes like Cr(2)-diazadiene, providing insights into their electronic configurations and bonding patterns. This research contributes to the understanding of multiple bonding in metal complexes (La Macchia et al., 2010).
Chemical Kinetics and Mechanism Studies
- The hydrogenation of the N2 ligand in bis(cyclopentadienyl) zirconium complexes has been investigated, providing valuable data on kinetics, mechanism, and the impact of ring-strain on the oxidation potential of enediynes and enediyne complexes (Bernskoetter et al., 2005).
properties
Molecular Formula |
C10H10Cr-6 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
chromium;cyclopenta-1,3-diene;cyclopentane |
InChI |
InChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1; |
InChI Key |
CBWFETDQDMAHMI-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Cr] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




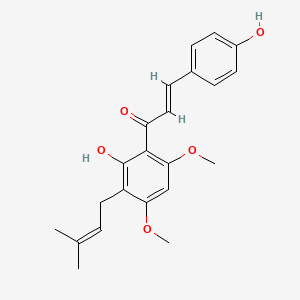

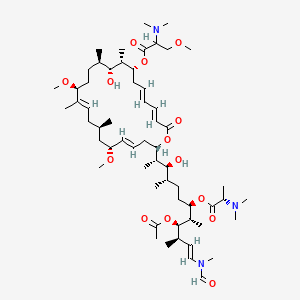



![9-methoxy-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B1247388.png)

